Iopamidol-d3
Iopamidol-d3
Brand Name:
Vulcanchem
CAS No.:
1217831-76-9
VCID:
VC0026754
InChI:
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3
SMILES:
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Molecular Formula:
C17H22I3N3O8
Molecular Weight:
780.108
Iopamidol-d3
CAS No.: 1217831-76-9
Cat. No.: VC0026754
Molecular Formula: C17H22I3N3O8
Molecular Weight: 780.108
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217831-76-9 |
|---|---|
| Molecular Formula | C17H22I3N3O8 |
| Molecular Weight | 780.108 |
| IUPAC Name | 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodo-5-[[(2S)-3,3,3-trideuterio-2-hydroxypropanoyl]amino]benzene-1,3-dicarboxamide |
| Standard InChI | InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3 |
| Standard InChI Key | XQZXYNRDCRIARQ-FYFSCIFKSA-N |
| SMILES | CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator